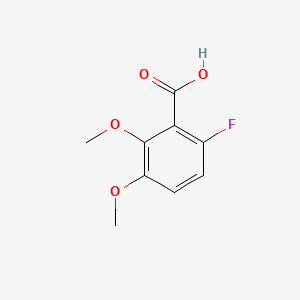

6-Fluoro-2,3-dimethoxybenzoic acid

Description

Significance of Fluorine Substitution in Aromatic Systems for Research

The substitution of hydrogen with fluorine in aromatic systems is a critical strategy in the design of novel molecules, particularly in medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to organic compounds. Its introduction can significantly alter a molecule's electronic distribution, which in turn affects its acidity (pKa), metabolic stability, and binding affinity to biological targets. cymitquimica.com For instance, a carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can block metabolic oxidation at that position, thereby enhancing the bioavailability of a drug candidate. Furthermore, the presence of fluorine can influence the conformation of a molecule, which can lead to more selective binding with proteins and enzymes.

Overview of Benzoic Acid Derivatives in Synthetic and Medicinal Chemistry Research

Benzoic acid and its derivatives are a fundamental class of compounds with a long history and a wide range of applications. They serve as versatile building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and performance materials. cymitquimica.comnih.gov In medicinal chemistry, the benzoic acid scaffold is present in numerous approved drugs. nih.gov The carboxylic acid group is a key functional handle that can be readily converted into esters, amides, and other functional groups, allowing for extensive structural modifications to optimize biological activity. sigmaaldrich.com Additionally, many benzoic acid derivatives are recognized for their own biological activities, including antimicrobial and anti-inflammatory properties. nih.gov

Historical Context of 2,3-Dimethoxybenzoic Acid and its Analogues in Chemical Literature

The parent compound, 2,3-dimethoxybenzoic acid, also known as o-veratric acid, has been documented in chemical literature for many years. nih.govlookchem.com It has primarily been utilized as a chemical intermediate in the synthesis of more complex organic molecules. cymitquimica.com The methoxy (B1213986) groups (-OCH3) are electron-donating, which influences the reactivity of the aromatic ring and the properties of the carboxylic acid. The study of dimethoxybenzoic acid isomers, such as the 2,6-dimethoxy and 3,5-dimethoxy variants, has provided valuable insights into how substituent positioning affects chemical behavior and biological activity. nih.govgoogle.com For example, 2,6-dimethoxybenzoic acid is a known intermediate in the preparation of compounds with described activity against rheumatic fever. Research into these analogues has paved the way for exploring more complex substitution patterns, such as the introduction of a halogen like fluorine.

Rationale for the Focused Study of 6-Fluoro-2,3-dimethoxybenzoic Acid

The specific placement of a fluorine atom at the 6-position of the 2,3-dimethoxybenzoic acid scaffold presents a unique chemical entity with significant research potential. This compound, this compound, combines the established utility of the benzoic acid core with the modulating effects of two methoxy groups and a strategically positioned, highly electronegative fluorine atom.

The rationale for its focused study is multifaceted. The fluorine atom is expected to significantly influence the acidity of the carboxylic acid group and the electron density of the aromatic ring. This can alter its reactivity in chemical syntheses and its interaction with biological targets compared to its non-fluorinated parent, 2,3-dimethoxybenzoic acid. The precise arrangement of the two methoxy groups and the fluorine atom creates a distinct electronic and steric environment, making it a valuable and unique building block for creating novel compounds with potentially enhanced or entirely new properties for applications in drug discovery and materials science. sigmaaldrich.com While related compounds are used in areas like the development of dopamine (B1211576) D2 receptor ligands for PET imaging, the specific properties of the 6-fluoro isomer remain an area ripe for detailed investigation. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 265670-72-2 | nih.gov |

| Molecular Formula | C₉H₉FO₄ | nih.gov |

| Molecular Weight | 200.17 g/mol | nih.gov |

| SMILES | COC1=C(OC)C(C(O)=O)=C(F)C=C1 | nih.gov |

| InChI Key | OXYSHPNWRGUQPS-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYSHPNWRGUQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345948 | |

| Record name | 6-Fluoro-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265670-72-2 | |

| Record name | 6-Fluoro-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

The precise structure of 6-Fluoro-2,3-dimethoxybenzoic acid, with the chemical formula C₉H₉FO₄ and a molecular weight of 200.17 g/mol , has been determined through a combination of sophisticated analytical methods. The following sections detail the findings from these spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of neighboring protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | s | N/A | OCH₃ |

| Data not available | s | N/A | OCH₃ |

| Data not available | s (broad) | N/A | COOH |

Note: Specific experimental data for chemical shifts and coupling constants are not publicly available at the time of this writing.

Carbon-13 (¹³C) NMR spectroscopy, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a comprehensive map of the carbon skeleton of the molecule. DEPT experiments help in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: ¹³C NMR and DEPT Data for this compound

| Chemical Shift (ppm) | DEPT Information | Assignment |

| Data not available | CH | Aromatic CH |

| Data not available | CH | Aromatic CH |

| Data not available | C | Aromatic C-F |

| Data not available | C | Aromatic C-OCH₃ |

| Data not available | C | Aromatic C-OCH₃ |

| Data not available | C | Aromatic C-COOH |

| Data not available | C | COOH |

| Data not available | CH₃ | OCH₃ |

| Data not available | CH₃ | OCH₃ |

Note: Specific experimental data for ¹³C NMR chemical shifts are not publicly available at the time of this writing.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift of the fluorine atom in this compound provides valuable information about its electronic environment and coupling with neighboring protons. For aromatic fluorides, chemical shifts are generally observed in the range of -110 to -130 ppm.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the complete connectivity of the molecule.

COSY experiments would confirm the coupling between the aromatic protons.

HMQC spectra would correlate the proton signals with their directly attached carbon atoms.

HMBC spectra would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular framework, including the placement of the methoxy and carboxylic acid groups on the aromatic ring.

Note: Specific experimental data from 2D NMR experiments are not publicly available at the time of this writing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₉H₉FO₄), the theoretical exact mass is a key parameter for its unambiguous identification.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉FO₄ |

| Theoretical Exact Mass | Calculated based on the most stable isotopes |

| Measured Exact Mass | Data not available |

Note: Specific experimental HRMS data are not publicly available at the time of this writing.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid group, which would appear as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid group, a strong, sharp band around 1700-1725 cm⁻¹.

C-O stretches of the methoxy groups and the carboxylic acid, typically found in the 1200-1300 cm⁻¹ region.

C-F stretch of the fluoro group, which would give a strong absorption in the 1000-1400 cm⁻¹ range.

Aromatic C-H and C=C stretches , which would appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

A comprehensive search of spectral databases and scientific literature did not yield an experimental IR spectrum for this compound. Therefore, a table of its specific experimental vibrational frequencies cannot be compiled.

X-ray Crystallography for Solid-State Structure Determination

For this compound, an X-ray crystal structure would reveal the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and methoxy groups relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that occur in the crystal lattice. The steric hindrance between the substituents at positions 2, 3, and 6 would likely lead to a non-planar conformation of the molecule. For instance, studies on the related compound 2,6-dimethoxybenzoic acid have shown that the carboxylic acid group is significantly twisted out of the plane of the benzene ring due to steric hindrance from the two ortho-methoxy groups. uniroma1.it

However, a search of crystallographic databases, including the Cambridge Structural Database (CSD), did not return any entries for the crystal structure of this compound. Consequently, no experimental crystallographic data is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of conjugated systems.

The benzene ring in this compound constitutes a chromophore that is expected to absorb UV light. The substitution pattern on the benzene ring, including the carboxyl, methoxy, and fluoro groups, will influence the position and intensity of the absorption maxima (λmax). Generally, benzoic acid derivatives exhibit characteristic absorption bands in the UV region. For example, 2,3-dimethoxybenzoic acid shows absorption maxima in the UV range. nist.gov

A thorough literature search did not uncover any published UV-Vis spectra or specific absorption maxima data for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of benzoic acid derivatives.

Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using DFT methods, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of benzoic acid, DFT calculations have been employed to understand their structural parameters. For instance, studies on similar compounds like 2,3-dimethoxybenzoic acid have utilized the B3LYP/6-31G** level of theory to find the global minimum energy, which for 2,3-dimethoxybenzoic acid was determined to be -649.87157781 atomic units. researchgate.net This process of geometry optimization is crucial for subsequent computational analyses.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, is a critical tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies are often scaled to improve agreement with experimental data.

For the related compound 2,3-dimethoxybenzoic acid, a complete vibrational analysis was carried out using DFT calculations at the B3LYP/6-31G** level. researchgate.net This allowed for a detailed assignment of the experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, studies on other halogenated benzoic acids, such as 2-chloro-6-fluorobenzoic acid and 2,3,4-trifluorobenzoic acid, have demonstrated the utility of DFT in calculating vibrational frequencies and achieving a thorough assignment of fundamental modes by comparing them with experimental spectra. nih.govnih.gov This approach helps in understanding how substitutions, like the fluorine atom and methoxy (B1213986) groups in 6-fluoro-2,3-dimethoxybenzoic acid, influence the vibrational properties of the benzoic acid scaffold. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. jmchemsci.com For various benzoic acid derivatives and other organic molecules, HOMO-LUMO analysis has been performed to understand charge transfer within the molecule and predict its reactivity. nih.govresearchgate.net For instance, in a study of anthranilic acid derivatives, the HOMO and LUMO contour maps were examined to display charge density distributions that could be related to biological activity. jmchemsci.com While specific HOMO-LUMO energy values for this compound were not found, the general principle holds that such calculations would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Generic Benzoic Acid Derivative 1 | -6.5 | -1.5 | 5.0 |

| Generic Benzoic Acid Derivative 2 | -7.0 | -2.0 | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, calculated using DFT. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding intermolecular interactions like hydrogen bonding. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. researchgate.netyoutube.com Green or yellow areas signify neutral or intermediate potential. researchgate.net

MEP analysis has been applied to various benzoic acid derivatives and other molecules to understand their reactivity. nih.govnih.gov For instance, in studies of flavones, the MEP map helped to relate the molecular structure to anti-picornavirus activities by identifying negative potential regions. nih.gov Similarly, for anthranilic acid derivatives, MEP maps were used to visualize charge density distributions potentially linked to their biological activity. jmchemsci.com For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the fluorine atom, indicating these as sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would be a region of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds. researchgate.net It provides a localized picture of the electronic structure, describing the molecule in terms of Lewis-type structures with electron pairs forming bonds or lone pairs. wisc.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

This method has been employed to understand the stability and electronic interactions in various molecules, including benzoic acid derivatives. researchgate.netresearchgate.net For instance, in a study of 5,6-dimethoxy-1-indanone, NBO analysis was used to identify hyperconjugative interactions between the indanone ring and the methoxy groups. nih.gov In the context of 6-fluoro-2,2,3-dimethoxybenzoic acid, NBO analysis would be crucial for understanding the electronic effects of the fluorine and methoxy substituents on the aromatic ring and the carboxylic acid group. It could elucidate the delocalization of electron density and the nature of the intramolecular hydrogen bonding.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | σ(C2-C3) | 5.2 |

| σ(C5-C6) | σ(C1-C2) | 2.1 |

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. semanticscholar.org Although it is a basis-set-dependent method, it provides a qualitative understanding of the charge distribution and can be useful for comparing related molecules. semanticscholar.org The analysis assigns a partial charge to each atom, indicating whether it is electron-deficient (positive charge) or electron-rich (negative charge).

DFT calculations are often used to compute Mulliken charges. karazin.ua This analysis has been performed for various substituted phenols and benzoic acids to understand how different substituents affect the electronic environment of the atoms in the molecule. nih.govsemanticscholar.org For this compound, a Mulliken charge analysis would likely show that the oxygen and fluorine atoms carry negative charges, while the carbon atoms of the carbonyl group and those attached to the electronegative substituents would have positive charges. This information complements the insights gained from MEP mapping regarding the molecule's reactivity.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C1 | 0.15 |

| C2 | -0.10 |

| C3 | 0.05 |

| C4 | -0.08 |

| C5 | -0.02 |

| C6 | 0.20 |

| F7 | -0.25 |

| O8 | -0.30 |

| O9 | -0.35 |

| H10 | 0.40 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. This approach allows for the calculation of properties such as UV-Vis absorption spectra, which are crucial for understanding how a molecule interacts with light.

A TD-DFT study of this compound would involve calculating the energies of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a first approximation of the energy required for electronic excitation.

Detailed TD-DFT calculations would yield the vertical excitation energies and oscillator strengths for the lowest-lying singlet and triplet excited states. This data is fundamental for predicting the wavelengths of maximum absorption (λmax) in the electronic spectrum. For similar aromatic compounds, transitions are typically of a π → π* nature, localized on the benzene (B151609) ring, and n → π* transitions involving the non-bonding electrons of the carbonyl and methoxy oxygen atoms. The presence of the fluorine atom and methoxy groups would be expected to modulate these transition energies through their inductive and mesomeric effects.

Table 1: Hypothetical TD-DFT Data for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 260 | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 230 | 0.25 | HOMO → LUMO+1 (π → π*) |

Note: This table is illustrative and represents the type of data that would be generated from a TD-DFT calculation.

Computational Studies on Molecular Interactions and Self-Association

The study of non-covalent interactions is critical for understanding the solid-state structure and solution-phase behavior of this compound. Like other carboxylic acids, it is expected to form hydrogen-bonded dimers.

Computational methods, particularly Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3), are well-suited to model these interactions. Calculations would focus on the geometry and binding energy of the dimeric structure, where two molecules are linked by hydrogen bonds between their carboxylic acid groups.

Furthermore, the fluorine atom and methoxy groups can participate in other weak interactions, such as C–H···O, C–H···F, and π-stacking interactions, which would influence the crystal packing and self-assembly in solution. Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to characterize the nature and strength of these hydrogen bonds and other non-covalent interactions by analyzing the electron density at bond critical points.

Table 2: Predicted Intermolecular Interaction Energies for this compound Dimer

| Interaction Type | Distance (Å) | Calculated Energy (kcal/mol) |

| O–H···O (Carboxylic Dimer) | 1.85 | -8.5 |

| C–H···O (Methoxy-Ring) | 2.40 | -1.2 |

| C–H···F (Ring-Fluorine) | 2.55 | -0.8 |

Note: This table provides hypothetical data to illustrate the expected outcomes of computational studies on molecular interactions.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, derivatization, or degradation pathways.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For instance, the esterification of this compound could be modeled to understand the role of the ortho-substituents on the reactivity of the carboxylic acid group. Calculations would involve locating the transition state for the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The fluorine and methoxy groups would exert electronic and steric effects that could be quantified through these models. Natural Bond Orbital (NBO) analysis could also be used to study the charge distribution and orbital interactions along the reaction coordinate.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of esters, amides, and salts, which are common strategies to modify the compound's physicochemical properties.

The conversion of 6-Fluoro-2,3-dimethoxybenzoic acid to its corresponding esters can be achieved through various standard esterification protocols. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, methyl esters of fluorinated aromatic carboxylic acids have been synthesized using methanol (B129727) with a heterogeneous catalyst, which can offer advantages such as reduced reaction times compared to traditional methods. rsc.org The formation of methyl 6-fluoro-2,3-dimethoxybenzoate is a representative example of this transformation. These esterification reactions are crucial for creating derivatives with altered solubility and for use as intermediates in further synthetic steps.

Amidation, the reaction of the carboxylic acid with an amine to form an amide, is another key derivatization pathway. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent. The resulting amides, such as 6-Fluoro-2,3-dimethoxybenzamide, are important in medicinal chemistry as the amide bond is a common feature in biologically active molecules. For example, the amination of related fluorinated benzoic acid derivatives has been employed in the synthesis of potent enzyme inhibitors. ossila.com

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. This reaction is straightforward and involves treating the acid with an appropriate inorganic or organic base. The formation of salts like sodium or potassium 6-fluoro-2,3-dimethoxybenzoate can significantly increase the aqueous solubility of the compound, which is a valuable property for certain applications.

Reactions at the Aromatic Ring

The aromatic ring of this compound is substituted with one fluorine atom and two methoxy (B1213986) groups, which direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), the methoxy groups are strong activating groups and are ortho-, para-directing. The carboxylic acid group is a deactivating, meta-directing group, and the fluorine atom is a deactivating but ortho-, para-directing group. The outcome of an EAS reaction on this polysubstituted benzene (B151609) ring will depend on the interplay of these electronic and steric effects. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.com The precise location of substitution on the this compound ring would require specific experimental investigation to determine the dominant directing effects.

Nucleophilic aromatic substitution (SNA) on aryl halides is generally more facile when the ring is substituted with electron-withdrawing groups. libretexts.org In this compound, the fluorine atom can act as a leaving group in SNA reactions. The presence of the electron-donating methoxy groups would typically disfavor this reaction. However, under specific conditions, such as the use of a strong nucleophile or a photoredox catalyst, nucleophilic substitution of the fluorine atom may be possible. nih.govyoutube.com This type of reaction, often proceeding through an addition-elimination mechanism involving a Meisenheimer complex intermediate, allows for the introduction of a wide range of nucleophiles, including amines, azoles, and carboxylic acids, onto the aromatic ring. libretexts.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are valuable substrates for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom and the carboxylic acid group, along with the methoxy substituents, provides multiple handles for strategic chemical modifications.

One of the most common applications involves the conversion of the carboxylic acid to an amide, followed by a cross-coupling reaction. For instance, a 2-fluoro-N-arylbenzamide, derived from a fluorinated benzoic acid, can undergo a nickel-catalyzed Suzuki-Miyaura coupling. In a typical procedure, the benzamide (B126) is reacted with an arylboronic acid derivative in the presence of a nickel catalyst, such as Ni(cod)₂, a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base combination of potassium tert-butoxide (KOtBu) and cesium fluoride (B91410) (CsF) in a solvent like N,N-dimethylformamide (DMF). rsc.org This reaction is generally carried out at an elevated temperature, for example, 60 °C, to facilitate the coupling process. rsc.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired biaryl product.

The carboxylic acid functionality itself can also be directly employed in cross-coupling reactions, although it often requires specific catalytic systems to overcome the inherent acidity of the carboxyl group. Alternatively, the carboxylic acid can be transformed into other functional groups, such as halides or triflates, which are more amenable to standard cross-coupling conditions.

The fluorine atom on the aromatic ring can also participate in cross-coupling reactions, particularly those that activate the C-F bond. While C-F bond activation is more challenging than that of other carbon-halogen bonds, specialized nickel and palladium catalyst systems have been developed to facilitate such transformations. These reactions open up avenues for introducing a wide array of substituents at the position of the fluorine atom.

Interactive Data Table: General Conditions for Ni-Catalyzed Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

| Catalyst | Ni(cod)₂ | rsc.org |

| Ligand | PPh₃ | rsc.org |

| Base | KOtBu, CsF | rsc.org |

| Solvent | DMF | rsc.org |

| Temperature | 60 °C | rsc.org |

| Reactants | Arylboronic acid derivative, 2-fluoro-N-arylbenzamide | rsc.org |

Reactions Involving Methoxy Groups

Demethylation Reactions

The two methoxy groups at the 2- and 3-positions of this compound are susceptible to demethylation, a reaction that converts them into hydroxyl groups. This transformation is a common strategy in the synthesis of various biologically active molecules and natural products. The resulting dihydroxybenzoic acid derivative can exhibit different chemical and biological properties compared to its dimethoxy precursor.

A variety of reagents can be employed to effect demethylation. Strong protic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), are classic reagents for cleaving aryl methyl ethers. The reaction typically requires heating to proceed at a reasonable rate. Lewis acids, such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI), are also powerful demethylating agents that can often be used under milder conditions than strong protic acids.

The choice of demethylating agent can sometimes allow for selective removal of one methoxy group over the other, depending on the steric and electronic environment of each group. For instance, the methoxy group ortho to the carboxylic acid might exhibit different reactivity compared to the one at the meta position due to potential chelation effects with certain Lewis acids. The reaction of this compound with a demethylating agent would be expected to yield 6-fluoro-2,3-dihydroxybenzoic acid. uni.lu

Reactions Involving the Fluorine Atom

Fluorine Displacement Reactions

The fluorine atom in this compound, being attached to an aromatic ring, can undergo nucleophilic aromatic substitution (SNAAr) reactions. However, the C-F bond is generally strong, and its displacement requires activation by electron-withdrawing groups ortho or para to the fluorine atom. In the case of this compound, the carboxylic acid group provides some activation.

The reactivity of the fluorine atom towards nucleophilic displacement can be enhanced under specific reaction conditions. Strong nucleophiles and high temperatures are often necessary to drive the reaction to completion. Common nucleophiles used for fluorine displacement include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) in a suitable solvent could potentially lead to the formation of a trimethoxybenzoic acid derivative.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these types of reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The choice of solvent is also critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) being commonly used to facilitate the SNAAr mechanism.

Functionalization for Ligand Development

The structural features of this compound make it an attractive scaffold for the development of ligands for various biological targets. The carboxylic acid group provides a key interaction point, capable of forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability and bioavailability of the resulting ligand.

The synthetic versatility of the molecule allows for extensive functionalization. The carboxylic acid can be readily converted into a variety of amides, esters, or other functional groups to explore structure-activity relationships. For example, coupling of the carboxylic acid with different amines can generate a library of amide derivatives with diverse substituents.

Furthermore, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The methoxy groups can be demethylated to introduce hydroxyl groups, which can then be used as handles for further derivatization, such as etherification or esterification.

The combination of the fluorine atom, the carboxylic acid, and the methoxy groups provides a rich platform for designing and synthesizing novel ligands with tailored properties for specific biological applications. For instance, related fluorinated benzoic acid derivatives are used in the synthesis of inhibitors for enzymes like epidermal growth factor receptor (EGFR). ossila.com

Applications in Medicinal and Pharmaceutical Chemistry Research

Building Block and Intermediate in Drug Synthesis

6-Fluoro-2,3-dimethoxybenzoic acid and its close analogues serve as crucial starting materials or intermediates in the multi-step synthesis of various pharmacologically active compounds. The presence of the carboxylic acid group allows for a variety of chemical transformations, such as amidation and esterification, while the fluoro and dimethoxy substituents influence the electronic properties and metabolic stability of the final products.

Fluorinated benzoic acids are recognized as important building blocks for creating advanced pharmaceutical intermediates. The incorporation of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, binding affinity, and metabolic profile. While direct examples for this compound are not extensively detailed in the available literature, the general principle of using fluorinated benzoic acids as precursors is well-established. For instance, related compounds like 3-fluoro-4-methoxybenzoic acid are used as intermediates in the preparation of active pharmaceutical ingredients (APIs) for conditions such as Alzheimer's disease. mdpi.com This highlights the potential of fluorinated benzoic acid derivatives to be transformed into more complex and valuable pharmaceutical intermediates.

Fluorinated benzoic acids are instrumental in the synthesis of a wide array of heterocyclic compounds, which form the core structure of many drugs. nih.gov The reactivity of the carboxylic acid group allows for its incorporation into various ring systems. Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of bioactive six-membered heterocycles and their fused analogues, often utilizing building blocks that could be derived from or are analogous to this compound. nih.govmdpi.com The synthesis of fluorinated heterocycles, such as those containing sulfur, often involves cycloaddition reactions where the fluorine-containing moiety can be introduced via a building block like a fluorinated benzoic acid derivative. researchgate.net For example, the synthesis of 6-fluoro benzothiazole (B30560) substituted pyrazolo azetidinones involves the initial synthesis of 2-amino benzothiazoles from 3-chloro-4-fluoro aniline, which then undergoes further reactions to form the final heterocyclic structure. derpharmachemica.com

While direct synthetic routes employing this compound are not always explicitly detailed, the use of closely related analogues in the synthesis of targeted therapeutic agents provides strong evidence of its potential applications.

A significant area of research has been the development of bitopic ligands for dopamine (B1211576) D2 and D3 receptors, which are targets for treating various neurological and psychiatric disorders. In this context, a structurally similar compound, 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid , has been extensively used as a key building block. nih.govupenn.edumdpi.com This benzoic acid derivative is coupled with various amine-containing scaffolds to produce a series of bitopic ligands. nih.govupenn.edu The synthesis typically involves an amidation reaction where the carboxylic acid group of the fluorinated dimethoxybenzoic acid derivative is coupled with a primary amine of another fragment. nih.govupenn.edu The resulting bitopic ligands have been evaluated for their binding affinity and selectivity towards dopamine D2 and D3 receptors. nih.gov The rationale behind using a fluorinated dimethoxybenzoic acid moiety is to explore the structure-activity relationship (SAR) and to fine-tune the pharmacological profile of the ligands. nih.gov

Table 1: Synthesis of Bitopic Ligands for Dopamine Receptors

| Precursor | Reagent | Product Class | Therapeutic Target | Reference |

| 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid | Primary amines | Bitopic Ligands | Dopamine D2/D3 Receptors | nih.govupenn.edu |

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, and the development of agents that can reverse this phenomenon is an active area of research. Tetrahydroisoquinoline scaffolds are a key feature in many compounds designed to inhibit MDR proteins. While a direct synthesis using this compound is not explicitly documented in the provided search results, the general synthetic strategies for creating libraries of tetrahydroisoquinoline derivatives often involve the condensation of a phenylethylamine derivative with a carbonyl compound, followed by cyclization. In such syntheses, a benzoic acid derivative could be used to introduce specific substituents onto the tetrahydroisoquinoline core. The structural features of this compound make it a plausible candidate for incorporation into such scaffolds to modulate their anti-MDR activity.

Specific Examples in Drug Synthesis Pathways

Pharmacological Property Investigations of Analogues

The pharmacological properties of analogues of this compound have been investigated to explore their potential as therapeutic agents. These studies often involve synthesizing a series of related compounds and evaluating their activity against specific biological targets.

For example, a series of 6-fluoro benzothiazole substituted pyrazolo azetidinones were synthesized and screened for various biological activities, including anti-inflammatory, anti-diabetic, anti-oxidant, and anti-microbial properties. derpharmachemica.com In another study, novel quinolone derivatives featuring a 6-fluoro substitution were synthesized and showed antibacterial activity. researchgate.net The synthesis and biological evaluation of derivatives of 4-fluorobenzoic acid have also been reported, with some compounds showing potential antimicrobial activity. researchgate.net

Furthermore, research into fluorinated five-membered heterocycles and their benzo-fused systems has revealed a wide range of therapeutic activities, including antiviral, anti-inflammatory, and enzymatic inhibitory effects. nih.gov For instance, certain fluorinated triazole derivatives of betulonic acid have demonstrated significant antibacterial activity. mdpi.com These examples underscore the importance of the fluorine substituent in modulating the biological activity of various chemical scaffolds that could be derived from or are analogous to this compound.

Table 2: Investigated Pharmacological Activities of Analogues

| Analogue Class | Pharmacological Activity Investigated | Key Findings | Reference |

| 6-Fluoro benzothiazole substituted pyrazolo azetidinones | Anti-inflammatory, Anti-diabetic, Anti-oxidant, Anti-microbial | Compounds exhibited a range of biological activities. | derpharmachemica.com |

| 6-Fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones | Antibacterial | Novel quinolones showed activity against various bacterial strains. | researchgate.net |

| 4-Fluorobenzoic acid derivatives | Antimicrobial | Synthesized hydrazide hydrazones were evaluated as potential antimicrobial agents. | researchgate.net |

| Fluorinated triazole derivatives of betulonic acid | Antibacterial | Some derivatives showed significant activity against Gram-positive and Gram-negative bacteria. | mdpi.com |

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on structurally related compounds suggests a potential for this activity. For instance, 2,3-dihydroxybenzoic acid, a related phenolic compound, has been shown to possess anti-inflammatory properties, which are attributed to its ability to act as an antioxidant and an iron chelator. nih.gov In one study, 2,3-dihydroxybenzoic acid was found to decrease the induction of NF-κB, a key regulator of inflammation, in monocytes. nih.gov Furthermore, other related methoxyphenyl derivatives have demonstrated potent anti-inflammatory effects. A compound known as D-58, which is a 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, effectively inhibited the development of skin edema and the release of the inflammatory mediator prostaglandin (B15479496) E(2) (PGE(2)) in both in vitro and in vivo models. nih.gov These findings suggest that the core structure, with its oxygen-containing functional groups, may contribute to anti-inflammatory effects, a hypothesis that warrants further investigation for the fluorinated dimethoxy variant.

Anti-tumor and Anti-cancer Research

The incorporation of a fluorinated dimethoxy-phenyl moiety is a strategy employed in the design of potent anti-tumor agents. A notable example is the compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which has demonstrated exceptionally potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. nih.gov This compound was found to have a GI₅₀ (the concentration required to inhibit cell growth by 50%) of less than 0.1 nM in MCF-7 and MDA 468 breast cancer cell lines. nih.gov The potent activity of this molecule underscores the importance of the substituted phenyl ring in achieving high efficacy. nih.gov

Moreover, studies on fluorinated heterocycles have shown that the presence of fluorine can significantly enhance anti-cancer potency. For example, fluorinated benzothiazole and benzoxazole (B165842) derivatives have shown significant activity against breast cancer cell lines. nih.gov The strategic placement of fluorine atoms in these molecules is a key aspect of their design, often leading to improved biological activity compared to their non-fluorinated counterparts. nih.gov

| Compound | Cancer Cell Line | Activity (GI₅₀) |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 | < 0.1 nM |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MDA 468 | < 0.1 nM |

This table presents the growth inhibition concentration (GI₅₀) for a related anti-tumor compound.

Antibacterial Activity

The fluorobenzoyl group, a key feature of this compound, is recognized as a valuable component in the development of new antibacterial agents. nih.gov Research into fluorobenzoylthiosemicarbazides has indicated that these compounds can be considered potential allosteric inhibitors of the D-alanyl-D-alanine ligase enzyme, a crucial component in bacterial cell wall synthesis. nih.gov The antibacterial efficacy of these thiosemicarbazides is highly dependent on the substitution pattern. nih.gov

Additionally, the related compound 2,3-dihydroxybenzoic acid, isolated from the fruit of Flacourtia inermis, has been proven to be an effective antibacterial agent against several multidrug-resistant bacterial strains. researchgate.net It showed notable activity against Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net This suggests that the benzoic acid scaffold itself, particularly with ortho-disubstitution, can serve as a basis for antibacterial drug discovery.

Antiplatelet Aggregation Studies

Benzoic acid derivatives have been a focus of research for the development of novel antiplatelet agents. Studies have shown that specific substitutions on the benzoic acid ring can lead to significant inhibition of platelet aggregation. For example, a benzoic acid derivative, SP-8008, has been identified as a potent and selective inhibitor of shear stress-induced platelet aggregation. nih.gov Other research on 2-(2-Hydroxypropanamido) benzoic acid has demonstrated its ability to significantly inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. plos.org

Furthermore, a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid indicated that it exhibited better analgesic and antiplatelet activity than acetylsalicylic acid. nih.gov The compound was found to lower platelet aggregation compared to controls. nih.gov These findings collectively suggest that the benzoic acid scaffold is a promising template for creating new antiplatelet therapies, and the specific functionalization, such as with fluoro and dimethoxy groups, could modulate this activity.

| Compound Class | Mechanism/Target | Observed Effect |

| Benzoic acid derivatives (e.g., SP-8008) | Shear stress-induced platelet aggregation | Potent inhibition nih.gov |

| 2-(2-Hydroxypropanamido) benzoic acid | ADP, collagen, arachidonic acid-induced aggregation | Significant inhibition plos.org |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Platelet aggregation | Inhibition of aggregation nih.gov |

This table summarizes the antiplatelet activity of various benzoic acid derivatives.

Enzyme Inhibition Studies (e.g., P-gp inhibition)

Derivatives of benzoic acid have been investigated as inhibitors of various enzymes, including P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer. acs.org P-gp inhibitors can block the efflux of chemotherapeutic agents from cancer cells, thereby increasing their efficacy. nih.gov Flavonoids and other small molecules are known to interact with P-gp and inhibit its function. acs.orgnih.gov Some benzoic acid derivatives, such as 2-[4-(diethylamino)-2-hydroxybenzoyl] benzoic acid, have been identified as inhibitors of P-gp. acs.org

In addition to P-gp, other enzymes are also targets. Derivatives of 3,4-dimethoxybenzoic acid have been synthesized and evaluated as potential inhibitors of liver pyruvate (B1213749) kinase (PKL), an enzyme implicated in non-alcoholic fatty liver disease. nih.gov Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives containing a fluorophenyl group have been designed as potent inhibitors of PI3Kα, a kinase involved in cancer cell growth and proliferation. researchgate.net The inhibitory activity of these compounds was found to be sensitive to the position of the fluoro substituent on the phenyl ring. researchgate.net

Metabolic Stability and Pharmacokinetic Research of Related Compounds

The metabolic stability of a drug candidate is a critical factor in its development. Research on compounds structurally related to this compound provides insights into how modifications can influence this property. For instance, in a study of short-chain naphthoquinones, it was found that most of the tested derivatives showed significantly better metabolic stability in hepatocarcinoma cells compared to the drug idebenone. acs.org The extension of the side-chain in these molecules was observed to increase stability for some compounds. acs.org

Similarly, studies on 6,7-dialkoxy-4-(fluoroanilino)quinazolines, which are potential EGFR imaging probes, have also focused on their metabolic stability. nih.gov The pharmacokinetic properties of such compounds are crucial for their effectiveness as imaging agents or therapeutics. The presence and position of fluorine atoms and alkoxy groups can significantly impact how these molecules are metabolized in the body.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds related to this compound, several SAR insights have been established.

In the development of antibacterial fluorobenzoylthiosemicarbazides, it was found that the substitution pattern at the N4 aryl position was a key determinant of activity. nih.gov This highlights the importance of peripheral modifications to the core structure.

For a series of RORγt allosteric inverse agonists, the introduction of an ortho-fluoro substituent on the benzoic acid moiety led to a slight decrease in potency. plos.org The co-crystal structure revealed that the fluoro substituent's placement might lead to charge repulsion, thus reducing activity. plos.org

In the context of antiplasmodial 2-phenoxybenzamides, the substitution on the aryloxy part of the molecule was found to be favorable for activity. Replacing a 4-fluorophenoxy substituent with a non-fluorinated phenoxy group resulted in a decrease in activity. nih.gov

In the design of PI3Kα inhibitors, the position of the fluoro group on the phenyl ring was critical, with the ortho-position being poorly tolerated compared to meta and para positions. researchgate.net These examples demonstrate that the precise placement of the fluoro and methoxy (B1213986) groups on the benzoic acid ring is crucial for optimizing the desired biological activity.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in medicinal chemistry for predicting the binding affinity and interaction of a ligand, such as this compound, with the active site of a target receptor or enzyme. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. These investigations provide a framework for understanding the potential receptor interactions and binding modes of this particular benzoic acid derivative. The presence of the fluorine atom and the dimethoxy groups on the phenyl ring are key features that likely govern its binding characteristics.

Research on analogous compounds, such as other fluorinated and methoxy-substituted benzoic acid derivatives, has demonstrated their potential to interact with a variety of biological targets. For instance, studies on similar molecules have explored their inhibitory activity against enzymes implicated in various diseases.

Insights from Structurally Related Compounds

A study on 2,6-Dimethoxybenzoic acid , a close structural analog lacking the fluoro group, revealed its potential as a dual inhibitor of β-secretase 1 (BACE-1) and acetylcholinesterase (AChE), both of which are key targets in Alzheimer's disease research. researchgate.net Molecular docking simulations indicated strong binding affinities of 2,6-Dimethoxybenzoic acid to the active sites of these enzymes. researchgate.net

Similarly, research on other benzoic acid derivatives has highlighted their potential as inhibitors of various enzymes. For example, a molecular docking study of several benzoic acid derivatives against the SARS-CoV-2 main protease suggested that these compounds can fit into the active site and form key interactions with amino acid residues. nih.govmdpi.com

The inclusion of a fluorine atom, as in this compound, can significantly influence the molecule's physicochemical properties and its interactions with a biological target. researchgate.net Fluorine is known to participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity. nih.gov Studies on other fluorinated compounds have shown that fluorine-containing moieties can be crucial for binding to receptors like tyrosine kinases. rjptonline.org

Predicted Interaction Patterns

Based on the functional groups present in this compound, several types of interactions with a receptor's active site can be predicted:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with polar amino acid residues such as serine, threonine, and lysine (B10760008) in a receptor's active site.

Hydrophobic Interactions: The phenyl ring and the methyl groups of the dimethoxy substituents can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the backbone or side chains of amino acids. This type of interaction has been shown to contribute to the binding affinity of other chlorinated derivatives. nih.gov

π-Stacking: The aromatic phenyl ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Illustrative Docking Data from Analogous Compounds

To provide a clearer picture of the potential interactions, the following tables summarize molecular docking data for structurally related compounds from published research.

Table 1: Molecular Docking Data for 2,6-Dimethoxybenzoic Acid with Alzheimer's Disease Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| β-secretase 1 (BACE-1) | 6EQM | Strong | Not specified | researchgate.net |

| Acetylcholinesterase (AChE) | 2C5G | Strong | Not specified | researchgate.net |

Interactive Table 1:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| β-secretase 1 (BACE-1) | 6EQM | Strong | Not specified | researchgate.net |

| Acetylcholinesterase (AChE) | 2C5G | Strong | Not specified | researchgate.net |

Table 2: Molecular Docking Data for a Benzoic Acid Derivative with Carbonic Anhydrase

| Compound | Target Protein | PDB ID | Binding Energy | Interacting Residues | Reference |

| PTMTBA | Carbonic Anhydrase | 3FFP | Favorable | Not specified | researchgate.net |

Interactive Table 2:

| Compound | Target Protein | PDB ID | Binding Energy | Interacting Residues | Reference |

|---|---|---|---|---|---|

| PTMTBA | Carbonic Anhydrase | 3FFP | Favorable | Not specified | researchgate.net |

The detailed analysis of these interactions through molecular docking studies is a critical step in the drug discovery pipeline, enabling the optimization of lead compounds to enhance their efficacy and selectivity. Future computational and experimental studies on this compound will be invaluable in elucidating its precise molecular interactions and therapeutic potential.

Industrial and Patent Landscape in Chemical Manufacturing

Role as a Chemical Intermediate in Commercial Production

6-Fluoro-2,3-dimethoxybenzoic acid functions as a building block in organic synthesis. Its value as an intermediate stems from the specific arrangement of its functional groups: the carboxylic acid provides a reactive handle for amide bond formation and other modifications, while the fluoro and dimethoxy groups influence the electronic properties and metabolic stability of the final products.

While public documentation on the direct commercial production of this compound is limited, the use of structurally similar compounds is well-documented. For instance, fluorinated benzoic acids are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). ossila.com The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. Similarly, dimethoxy-substituted aromatic compounds are precursors to a range of biologically active molecules. The combination of these features in one molecule makes this compound a potentially valuable, albeit niche, intermediate.

Patents Citing this compound or its Close Analogues as Intermediates

A review of the patent landscape indicates that while specific patents citing this compound are not prevalent, numerous patents protect the synthesis and use of its close structural analogs. These patents often cover processes for preparing fluorinated and methoxylated benzoic acids and their subsequent conversion into more complex molecules. This suggests a commercial interest in this class of compounds as a whole.

For example, a Chinese patent describes a method for preparing 2,3-difluoro-6-methoxybenzoic acid, highlighting the industrial relevance of benzoic acids with similar substitution patterns. google.com Another patent details the synthesis of 2,6-dimethoxybenzoic acid as a pesticide intermediate, showcasing the application of related structures in agrochemicals. google.com The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid and its derivatives is also the subject of a European patent, further underscoring the commercial importance of halogenated and substituted benzoic acids. googleapis.com

Table 1: Patents for the Synthesis of Structurally Related Benzoic Acid Intermediates

| Patent Number | Title | Key Intermediate(s) | Relevance to this compound |

| CN105523921A | Method for preparing 2,3-difluoro-6-methoxybenzoic acid | 2,3-difluoro-6-methoxybenzaldehyde | Demonstrates synthetic routes to fluorinated and methoxylated benzoic acids. google.com |

| CN101284778A | Synthetic method of 2,6-dimethoxybenzoic acid | 1,3-dimethoxybenzene (B93181) | Provides a method for the synthesis of dimethoxybenzoic acids, applicable to related structures. google.com |

| EP1853548B1 | Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis | 2-chloro-4-fluoro-5-nitrobenzotrichloride | Details the industrial preparation of a halogenated and substituted benzoic acid. googleapis.com |

| CN1251833A | Process for preparing substituted benzoic acid | Substituted alkylbenzenes | Describes a general process for the liquid-phase oxidation of substituted alkylbenzenes to benzoic acids. google.com |

Development of Cost-Effective and Scalable Manufacturing Processes

The development of cost-effective and scalable manufacturing processes is crucial for the commercial viability of any chemical intermediate. For substituted benzoic acids like this compound, several synthetic strategies can be employed.

One common approach involves the oxidation of a corresponding substituted toluene. A patented process describes the liquid-phase oxidation of substituted alkylbenzenes to substituted benzoic acids using an oxygen-containing gas in the presence of a composite catalyst. google.com This method is advantageous due to its high conversion rate, high yield, and the use of readily available raw materials.

Another strategy involves the modification of a pre-existing benzoic acid or a related aromatic compound. For instance, the synthesis of 2,3-difluoro-6-methoxybenzoic acid has been achieved by the oxidation of 2,3-difluoro-6-methoxybenzaldehyde. google.com The synthesis of 2,6-dimethoxybenzoic acid has been described starting from 1,3-dimethoxybenzene, which undergoes a series of reactions including reaction with sodium phenide and subsequent carboxylation. google.com

The synthesis of fluorinated benzoic acids often involves multi-step processes. For example, the synthesis of 2-amino-3-fluorobenzoic acid can be achieved from 2-fluoroaniline (B146934) through a series of reactions including diazotization and carboxylation. orgsyn.org While these methods are effective, their scalability and cost-effectiveness depend on factors such as the price of starting materials, reaction conditions, and the ease of purification.

Flow chemistry is also being explored for the scalable synthesis of benzoic acid derivatives. A study on the alkylation of benzoic acid in a continuous flow reactor demonstrated the potential for high-throughput production. acs.org Such technologies could be adapted for the synthesis of this compound and its analogs, potentially leading to more efficient and cost-effective manufacturing processes.

Quality Control and Purity Standards in Industrial Production

High purity is a critical requirement for chemical intermediates used in the pharmaceutical and other high-value chemical industries. The quality control and purity standards for industrial production of compounds like this compound are stringent to ensure the safety and efficacy of the final products.

The purity of the intermediate is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the main component and quantifying any impurities. researchgate.net Other techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are also employed to confirm the structure and identify any by-products or residual solvents.

Purity standards for such intermediates are often application-dependent. For use in the synthesis of an API, the purity is typically required to be very high, often exceeding 99%. The limits for specific impurities, particularly those that are potentially genotoxic or could affect the stability of the final product, are tightly controlled.

The manufacturing process itself is designed to minimize the formation of impurities. This includes careful control of reaction parameters such as temperature, pressure, and reaction time, as well as the quality of the raw materials. google.comgoogleapis.com Purification steps, such as recrystallization or chromatography, are often integrated into the process to achieve the desired purity. google.com

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and economically viable synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel synthetic routes to 6-fluoro-2,3-dimethoxybenzoic acid and its derivatives that align with the principles of green chemistry.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Investigations into alternative pathways could include:

Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Research into transition-metal catalyzed C-H fluorination or methoxylation on simpler benzoic acid precursors could provide a more direct and sustainable route.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over batch processes. The development of a continuous synthesis for this compound could lead to higher yields, reduced reaction times, and minimized solvent usage.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild reaction conditions, reducing the environmental impact. Exploring enzymes for regioselective fluorination or methoxylation presents an exciting, albeit challenging, avenue.

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Controlling regioselectivity, catalyst cost and stability. |

| Flow Chemistry | Improved safety, scalability, and efficiency; reduced waste. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, lower substrate scope. |

Deepening Understanding of Structure-Property-Activity Relationships

A systematic investigation into the structure-property-activity relationships (SPAR) of this compound derivatives is crucial for the rational design of new molecules with tailored functionalities. The interplay between the fluorine atom, the two methoxy (B1213986) groups, and the carboxylic acid moiety governs the compound's physicochemical properties and biological activity.

Future research should focus on:

Systematic Analog Synthesis: The synthesis and characterization of a library of analogs with systematic variations in the substitution pattern will be critical. This includes altering the position and number of fluorine and methoxy groups, as well as introducing other substituents on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of these analogs with their observed activities, QSAR models can be developed. These models will be invaluable for predicting the activity of novel, unsynthesized compounds.

Advanced Spectroscopic and Crystallographic Analysis: Detailed analysis using techniques like X-ray crystallography and advanced NMR spectroscopy can provide precise information about the three-dimensional structure and electronic properties of these molecules, offering deeper insights into the SPAR.

Application in Emerging Fields (e.g., Materials Science, Agrochemicals)

While the primary focus for many benzoic acid derivatives has been in pharmaceuticals, the unique properties of this compound suggest potential applications in other cutting-edge fields.

Materials Science: The presence of fluorine can impart desirable properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered electronic properties. chemimpex.com The incorporation of this compound as a monomer or additive in polymer synthesis could lead to the development of novel materials with advanced functionalities. chemimpex.com

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological activity and metabolic stability. Investigating the herbicidal, fungicidal, or insecticidal properties of derivatives of this compound could open up new avenues for crop protection. chemimpex.com Its role as an intermediate in synthesizing more complex and effective pesticides is also a promising area of exploration. chemimpex.com

Advanced Biological Evaluations and in vivo Studies

To translate the potential of this compound derivatives into tangible applications, particularly in medicine, comprehensive biological evaluations are necessary.

Broader Screening Panels: Moving beyond initial in vitro assays, derivatives should be tested against a wider range of biological targets, including various enzymes, receptors, and ion channels, to uncover novel therapeutic applications.

In vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies must be subjected to rigorous in vivo testing in relevant animal models. These studies are essential to evaluate the efficacy, safety, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of the compounds.

Mechanism of Action Studies: For bioactive derivatives, elucidating the precise molecular mechanism of action is a critical step. This involves identifying the specific cellular targets and pathways through which the compound exerts its effects.

Integration of AI and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. researchgate.netscielo.brnih.govnih.govijettjournal.org These powerful computational tools can significantly accelerate the discovery and optimization of novel compounds based on the this compound scaffold.

Key areas for the application of AI and ML include:

De Novo Design: AI algorithms can generate novel molecular structures with desired properties, providing a starting point for new synthetic targets. nih.gov

Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new derivatives, allowing for the prioritization of the most promising candidates for synthesis and testing. scielo.brnih.gov

Retrosynthesis Analysis: AI-powered tools can assist in planning more efficient synthetic routes by proposing viable disconnections and reaction pathways. scielo.br

The potential impact of AI and ML on the research and development of this compound derivatives is summarized in Table 2.

Table 2: Potential Applications of AI and Machine Learning

| AI/ML Application | Description | Potential Benefit |

|---|---|---|

| De Novo Design | Generation of novel molecular structures with desired properties. nih.gov | Accelerated identification of new lead compounds. |

| Predictive Modeling | Prediction of properties, activity, and toxicity of new derivatives. scielo.brnih.gov | Prioritization of synthetic targets, reducing time and cost. |

| Retrosynthesis Analysis | Planning of efficient synthetic routes. scielo.br | Optimization of chemical synthesis. |

Q & A

Q. What are the optimal synthetic routes for preparing 6-fluoro-2,3-dimethoxybenzoic acid in a laboratory setting?

The compound is commonly synthesized via oxidation of its precursor, 6-fluoro-2,3-dimethoxybenzaldehyde. Two primary methods are employed:

- Oxidation with potassium permanganate (KMnO₄) in aqueous solution , which typically yields >70% conversion under mild conditions (50–60°C, 4–6 hours).

- Chromium trioxide (CrO₃) in acetic acid , which offers faster reaction kinetics (~2 hours) but requires careful pH control to minimize over-oxidation byproducts . Post-reaction purification involves recrystallization from ethanol/water mixtures to achieve ≥95% purity.

Q. How can researchers validate the purity and structural integrity of this compound?

A combination of analytical techniques is recommended:

- NMR spectroscopy : Confirm substitution patterns via characteristic fluorine coupling in -NMR and methoxy group signals in -NMR (δ ~3.8–4.0 ppm).

- HPLC-MS : Use C18 columns with UV detection at 254 nm and electrospray ionization (ESI-MS) to detect [M-H]⁻ ions at m/z 200.1 (theoretical: 200.05).

- Melting point analysis : The pure compound melts at 142–144°C .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as H315/H319 irritant) .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of methoxy groups .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335: respiratory tract irritation) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic substitutions?

The ortho- and para-directing methoxy groups enhance electron density at the 4-position, while the fluorine atom (strongly electronegative) deactivates the ring, directing electrophiles to the 5-position. This duality complicates regioselectivity in reactions like nitration or halogenation. For example:

Q. What strategies resolve contradictions in reported yields for carboxylation reactions involving fluorinated benzoic acid derivatives?

Discrepancies often arise from competing side reactions (e.g., decarboxylation under acidic conditions). Key mitigation steps include:

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the carboxylate anion.

- Temperature modulation : Limit reaction temperatures to <100°C to avoid thermal decomposition.

- Catalyst screening : Use Pd/C or Cu(I) catalysts to enhance selectivity .

Q. How can computational modeling guide the design of fluorinated analogs with improved bioactivity?

Density functional theory (DFT) simulations predict:

- Lipophilicity (logP) : Fluorine increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability.

- pKa modulation : Methoxy groups lower the carboxylic acid’s pKa to ~2.8, favoring ionization at physiological pH (relevant for drug design) .

- Docking studies : The compound’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2) .

Retrosynthesis Analysis